N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H18N4O4S and its molecular weight is 350.39. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
RNA Therapeutics and Modified Nucleic Acids
The modification of nucleic acids plays a crucial role in drug development. Specifically, the 2’-hydroxy group of ribose has been a focus for enhancing the properties of RNA-based therapeutics. The compound , with its 2’-O-(2-methoxyethyl) modification (MOE-RNA), has opened up exciting possibilities:
Enzymatic Synthesis: Researchers have discovered a two-residue nascent-strand steric control “gate” in an archaeal DNA polymerase. By engineering this gate to reduce steric bulk, they unlocked the synthesis of 2’-modified RNA oligomers, including both defined and random-sequence 2’-O-methyl-RNA (2’-OMe-RNA) and MOE-RNA oligomers . This breakthrough enables the enzymatic production of these modified RNAs, which are used in approved nucleic acid therapeutics.
RNA Endonuclease Catalysts: Using 2’-OMe-RNA, scientists have developed RNA endonuclease catalysts (2’-OMezymes) that specifically cleave oncogenic mRNAs associated with cancer (e.g., KRAS and β-catenin CTNNB1). These catalysts hold promise for targeted therapies .
Aptamers: Mixed 2’-OMe-/MOE-RNA aptamers have been designed with high affinity for vascular endothelial growth factor (VEGF). These aptamers could potentially be used for therapeutic targeting of VEGF-related diseases .
Polymer Materials and Thermoresponsive Properties
Beyond therapeutics, the compound’s properties extend to materials science:
- Poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm) and related copolymers have thermoresponsive behavior. These polymers undergo reversible sol-gel transitions in response to temperature changes. Such materials find applications in drug delivery, tissue engineering, and smart coatings .
Mecanismo De Acción
Target of Action
Pyrazole-containing molecules, like “N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide”, display a broad range of biological activities . They are known to interact with various receptors or enzymes, such as p38MAPK, different kinases, COX and others .
Mode of Action
The interaction of these compounds with their targets often involves the formation of bonds with key amino acids in the active site of the target protein, leading to changes in the protein’s function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets p38MAPK, it could affect pathways related to inflammation and cellular stress responses .
Pharmacokinetics
The ADME properties of the compound would depend on its chemical structure. For example, the presence of a methoxyethyl group could potentially influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits a kinase, it could prevent the phosphorylation of other proteins, altering cellular signaling pathways .
Propiedades
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-22-6-4-16-13(20)7-19-14(10-8-24-9-11(10)18-19)17-15(21)12-3-2-5-23-12/h2-3,5H,4,6-9H2,1H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCZZXUWYSKVEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.